molecular formula C15H10N2O5 B515544 2-({4-nitrophenoxy}methyl)-1H-isoindole-1,3(2H)-dione CAS No. 134697-10-2

2-({4-nitrophenoxy}methyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B515544
M. Wt: 298.25g/mol
InChI Key: VFFGKLUVLYIDHI-UHFFFAOYSA-N
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Patent
US04363865

Procedure details

N-(Chloromethyl)phthalimide (4.2 g) and the yellow dye, p-nitrophenol (3.0 g) were dissolved sequentially in 100 ml of dimethylformamide (DMF). Sodium hydride (2.0 g of a 50% oil dispersion) was added and the solution stirred for three days at room temperature. The mixture was diluted with 500 ml 1% aqueous acetic acid to precipitate out the desired product: 5.6 g, m.p. 145°-148° C.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][N:3]1[C:7](=[O:8])[C:6]2=[CH:9][CH:10]=[CH:11][CH:12]=[C:5]2[C:4]1=[O:13].[CH:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[C:16]([OH:23])[CH:15]=1.[H-].[Na+]>CN(C)C=O.C(O)(=O)C>[N+:20]([C:19]1[CH:14]=[CH:15][C:16]([O:23][CH2:2][N:3]2[C:7](=[O:8])[C:6]3=[CH:9][CH:10]=[CH:11][CH:12]=[C:5]3[C:4]2=[O:13])=[CH:17][CH:18]=1)([O-:22])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
ClCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
3 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred for three days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate out the desired product

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(OCN2C(C=3C(C2=O)=CC=CC3)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.